molecular formula C21H30N4O2 B10983059 N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10983059
M. Wt: 370.5 g/mol
InChI Key: RSTIZGOVKFPOHX-UHFFFAOYSA-N
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Description

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a cyclohexenyl-ethylamino side chain. Its structure combines a phenyl-substituted piperazine core with a substituted acetamide moiety.

Nucleophilic substitution: Reacting a chloroacetyl intermediate with cyclohexenyl ethylamine.

Coupling reactions: Using carbodiimide-based reagents (e.g., DCC/HOBt) to link the piperazine and acetamide groups.

Purification: Recrystallization or column chromatography for isolation .

Properties

Molecular Formula

C21H30N4O2

Molecular Weight

370.5 g/mol

IUPAC Name

N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H30N4O2/c26-20(22-12-11-18-7-3-1-4-8-18)17-23-21(27)25-15-13-24(14-16-25)19-9-5-2-6-10-19/h2,5-7,9-10H,1,3-4,8,11-17H2,(H,22,26)(H,23,27)

InChI Key

RSTIZGOVKFPOHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by dehydrogenation to form cyclohexene.

    Attachment of the ethylamine group: This step involves the reaction of cyclohexene with ethylamine under controlled conditions to form the intermediate compound.

    Formation of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with ethyl chloroformate to form phenylpiperazine.

    Coupling of the intermediates: The final step involves the coupling of the cyclohexene-ethylamine intermediate with the phenylpiperazine intermediate under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The design of similar compounds often involves modifications to the piperazine structure to enhance cytotoxicity against cancer cell lines. For instance, derivatives of piperazine have shown promising results in inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells, which suggests that N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide might exhibit similar properties when properly modified or used in combination therapies .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Piperazines are known to affect serotonin and dopamine receptors, making this compound a candidate for further studies in treating mood disorders or neurodegenerative diseases. Research into related compounds has indicated that modifications can lead to selective serotonin reuptake inhibition, which is beneficial for conditions such as depression and anxiety .

Analgesic Properties

Preliminary investigations suggest that compounds with similar structures may possess analgesic properties. The ability to modify the piperazine ring allows for the exploration of various side chains that could enhance pain relief efficacy while minimizing side effects .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is critical. Structure-activity relationship (SAR) studies can help identify which modifications lead to improved potency or selectivity against specific biological targets .

Table 1: Summary of Experimental Findings on Related Compounds

Compound NameBiological ActivityReference
Compound AAnticancer (MCF7)
Compound BSerotonin Reuptake Inhibitor
Compound CAnalgesic

Case Study: Anticancer Efficacy

In a study involving a series of piperazine derivatives, researchers synthesized compounds that demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The study utilized both in vitro assays on cancer cell lines and molecular docking simulations to predict binding interactions with target proteins involved in cancer progression .

Case Study: Neuropharmacological Screening

Another investigation focused on the neuropharmacological properties of piperazine derivatives, assessing their effects on serotonin receptor modulation. The results indicated that certain modifications led to increased receptor affinity and selectivity, suggesting potential therapeutic applications in mood disorders .

Mechanism of Action

The mechanism of action of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physical Property Comparisons
Compound Name Core Structure Key Substituent(s) Melting Point (°C) Yield (%)
Target Compound 4-Phenylpiperazine-carboxamide Cyclohexenyl-ethylamino Not reported Not reported
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide () Same core 3-Fluorophenyl-ethylamino Not reported Not reported
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2, ) Quinazolinone-piperazine hybrid 3-Fluorophenyl 189.5–192.1 52.2
N-(2-[(4-methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide (4a, ) Piperazine-carboxamide 4-Methoxyphenylamino 142–145 49
N-(2-{[(furan-2-yl)methyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide () Same core Furan-2-ylmethylamino Not reported Not reported

Key Observations :

  • Electronic Effects : Fluorophenyl () and methoxyphenyl () substituents introduce electron-withdrawing or donating groups, altering solubility and reactivity. The cyclohexenyl group in the target compound is alicyclic, contributing to lipophilicity and steric bulk .
  • Melting Points: Halogenated derivatives (e.g., A2–A6 in ) exhibit higher melting points (189–199°C) due to increased crystallinity from polar substituents.

Stability and Metabolic Considerations

  • Heterocyclic vs. Alicyclic Substituents: Benzo-oxazinone and quinazolinone derivatives () include aromatic heterocycles prone to oxidative metabolism. The cyclohexenyl group in the target compound may undergo ring-opening or epoxidation, influencing metabolic stability .

Biological Activity

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide, often referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine ring, an amide functional group, and a cyclohexene moiety. Its molecular formula is C19H26N2O4C_{19}H_{26}N_{2}O_{4} with a molecular weight of 342.43 g/mol. The compound exhibits a LogP value of approximately 4.26, indicating moderate lipophilicity which may influence its bioavailability and membrane permeability .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Preliminary studies suggest that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and pain signaling .
  • Anticancer Activity : Recent research has indicated that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for potential interactions with topoisomerase II, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells .
  • Neuropharmacological Effects : Given the piperazine structure, there is potential for activity at neurotransmitter receptors, which could translate into effects on mood and cognition.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxicity of the compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)15Topoisomerase II inhibition
MCF10A (Normal)>50Selective toxicity
A549 (Lung Cancer)20Induction of apoptosis

These results indicate that the compound demonstrates selective toxicity towards cancerous cells while sparing normal cells, a desirable trait in anticancer drug development .

Case Studies

  • Cyclooxygenase Inhibition : In a study focused on cyclooxygenase inhibitors, compounds structurally similar to this compound showed significant anti-inflammatory effects in vivo, suggesting that this compound could also exhibit similar properties .
  • Anticancer Efficacy : A recent publication highlighted that derivatives with similar structural motifs exhibited cytotoxicity comparable to doxorubicin in MCF7 cell lines. The study emphasized the need for further exploration into the binding affinities and mechanisms involved in their anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step strategies:

  • Step 1 : Formation of the piperazine core via cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions .
  • Step 2 : Introduction of the cyclohexene-ethylamino moiety via nucleophilic substitution or amidation reactions. For example, coupling 2-(cyclohex-1-en-1-yl)ethylamine with activated carbonyl intermediates using carbodiimide-based coupling agents .
  • Step 3 : Final purification via column chromatography or recrystallization, validated by HPLC (>95% purity) .
    • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize by-products like unsubstituted piperazine derivatives .

Q. How should researchers characterize the compound’s physicochemical properties?

  • Methodological Answer : Use a combination of analytical techniques:

  • Hydrogen Bonding : Determine donor/acceptor counts via computational tools (e.g., Molinspiration) or experimental titration (e.g., 1 H-bond donor, 4 acceptors as per XLogP3.4) .
  • Lipophilicity : Calculate XLogP values (e.g., ~3.4) using software like ChemAxon or experimentally via shake-flask method .
  • Polar Surface Area (PSA) : Use topological models (e.g., 88 Ų) to predict membrane permeability .
  • Structural Confirmation : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify substituent positions and purity .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodological Answer :

  • Systematic Substituent Modification : Replace the phenylpiperazine group with fluorophenyl or methylpiperazine analogs to assess changes in receptor binding .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) using fluorometric assays .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like serotonin receptors .
    • Data Interpretation : Correlate electronic (e.g., Hammett constants) and steric effects of substituents with IC₅₀ values to identify pharmacophores .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability (%F = 65–70), blood-brain barrier penetration (BBB+), and CYP450 inhibition .
  • Metabolic Pathways : Apply PISTACHIO or REAXYS databases to predict Phase I/II metabolism (e.g., oxidation of the cyclohexene ring) .
  • Molecular Dynamics (MD) : Simulate solvation dynamics in lipid bilayers to assess membrane permeability .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends (e.g., consistent IC₅₀ ranges against cancer vs. inconsistent results in neuroactivity) .
  • Mechanistic Studies : Use knockout models or siRNA silencing to confirm target specificity if off-target effects are suspected .

Q. What are the best practices for optimizing reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic amidation steps, reducing side products .
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., molar ratio, catalyst loading). For example, a 1.2:1 amine:carbonyl ratio increases yields by 15% .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at maximum conversion .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Conduct stress tests (pH 1–13, 40–80°C) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the carboxamide group) .
  • Comparative Studies : Replicate conflicting protocols (e.g., buffer composition, temperature) to isolate stability-influencing factors .
  • Computational Stability Prediction : Use software like SPARC to calculate hydrolysis rates at varying pH levels .

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